![molecular formula C11H10N2O B097582 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one CAS No. 17952-82-8](/img/structure/B97582.png)
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Overview
Description
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one is a tricyclic compound that belongs to the class of beta-carbolines. This compound is known for its unique structure, which includes a pyridoindole ring system. It is found in various natural sources and exhibits a wide range of pharmacological activities, making it a compound of significant interest in scientific research .
Mechanism of Action
Target of Action
The primary target of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one, also known as L-Oxonoreleagnine, is the estrogen receptor . The estrogen receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers .
Mode of Action
L-Oxonoreleagnine acts as an estrogen receptor modulator . It interacts with the estrogen receptor, leading to changes in the receptor’s activity. This modulation can result in the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
Its modulation of the estrogen receptor suggests it may influence pathways related to cell growth and proliferation, particularly in cancers that are sensitive to estrogen .
Result of Action
The modulation of the estrogen receptor by L-Oxonoreleagnine can lead to the inhibition of cancer cell growth and proliferation . This makes it a potential therapeutic agent for the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of tryptamine or tryptophan with an aldehyde or ketone under acidic conditions . Another method includes the use of chiral auxiliaries or asymmetric transfer hydrogenation with chiral catalysts to introduce chirality at the C1 position .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one has numerous applications in scientific research:
Comparison with Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its specific structure and pharmacological activities. Similar compounds include:
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Known for its use in alkaloid synthesis and studies on neurodegenerative diseases.
Tetrahydronorharman: Another beta-carboline with similar biological activities.
Tryptoline: A compound with a similar structure and pharmacological profile.
These compounds share some similarities in their chemical structure and biological activities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZQHNKCPJTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170823 | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17952-82-8 | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17952-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Oxonoreleagnine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the dihedral angle between the tetrahydro-β-carbolinone unit and the benzoyl ring in the compound's structure?
A1: The research article reports this dihedral angle to be 61.46 (3)° []. While the study does not delve into the specific implications of this angle, it can potentially influence the molecule's overall shape and its interactions with potential biological targets. Further investigation is needed to understand the structure-activity relationship and its biological relevance.
Q2: The abstract mentions the formation of a three-dimensional supramolecular network. What is its significance?
A2: The study elucidates that the compound forms dimers through intermolecular N—H⋯O hydrogen bonding. These dimers are further connected by C—H⋯π contacts, resulting in a three-dimensional supramolecular network within the crystal structure []. This network is significant as it can influence the compound's physicochemical properties, such as solubility, stability, and melting point, which are relevant for its potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


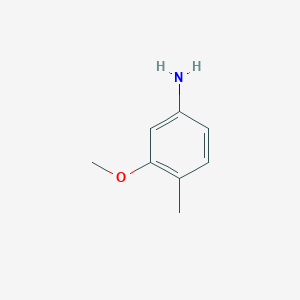
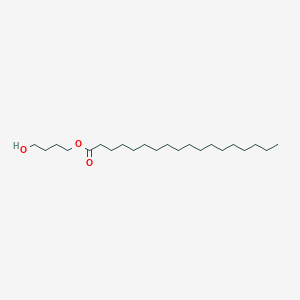
![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
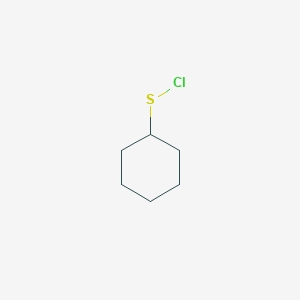
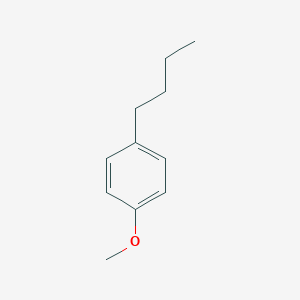
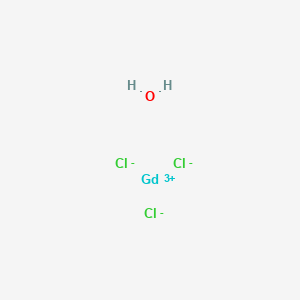
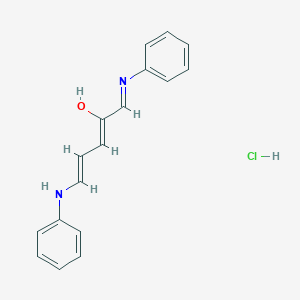
![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)
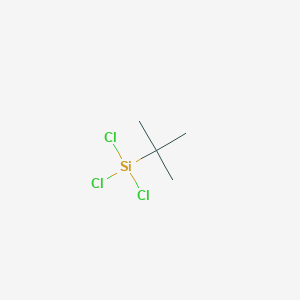
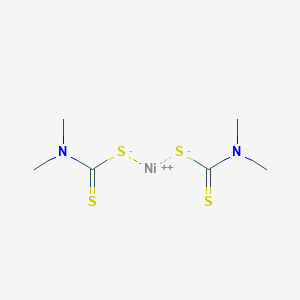
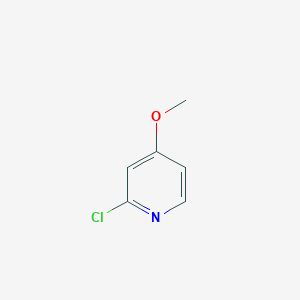
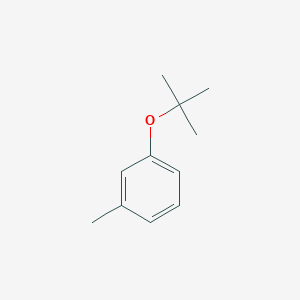
![4,4'-Methylenebis[n-(2,3-epoxypropyl)-N-metylaniline]](/img/structure/B97523.png)

